Cas no 1160263-07-9 (6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride)

1160263-07-9 structure

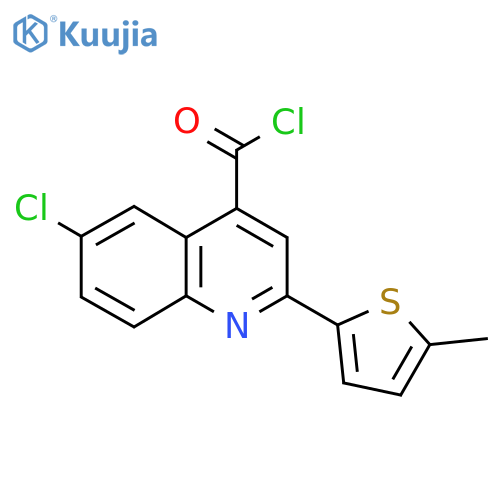

商品名:6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

CAS番号:1160263-07-9

MF:C15H9Cl2NOS

メガワット:322.209060430527

MDL:MFCD03421278

CID:4682518

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-(5-METHYL-2-THIENYL)QUINOLINE-4-CARBONYL CHLORIDE

- 6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride

- STL197089

- BBL014680

- R7176

- 4-quinolinecarbonyl chloride, 6-chloro-2-(5-methyl-2-thienyl)-

- 6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

-

- MDL: MFCD03421278

- インチ: 1S/C15H9Cl2NOS/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3

- InChIKey: LULIYVJIYIDAIV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1=CC=C(C)S1)=N2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 381

- トポロジー分子極性表面積: 58.2

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM264522-5g |

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |

1160263-07-9 | 97% | 5g |

$711 | 2021-08-18 | |

| abcr | AB378678-5 g |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160263-07-9 | 5g |

€907.00 | 2023-04-25 | ||

| abcr | AB378678-500mg |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride; . |

1160263-07-9 | 500mg |

€269.00 | 2025-03-19 | ||

| abcr | AB378678-10g |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride; . |

1160263-07-9 | 10g |

€1357.00 | 2025-03-19 | ||

| A2B Chem LLC | AI10535-500mg |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160263-07-9 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| A2B Chem LLC | AI10535-10g |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160263-07-9 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| A2B Chem LLC | AI10535-5g |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160263-07-9 | >95% | 5g |

$995.00 | 2024-04-20 | |

| abcr | AB378678-500 mg |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160263-07-9 | 500MG |

€254.60 | 2023-02-03 | ||

| Chemenu | CM264522-1g |

6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |

1160263-07-9 | 97% | 1g |

$282 | 2023-01-19 | |

| TRC | C051640-1000mg |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl Chloride |

1160263-07-9 | 1g |

$ 720.00 | 2022-06-06 |

6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1160263-07-9 (6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160263-07-9)6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0